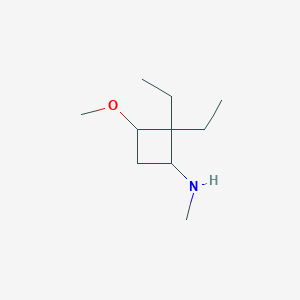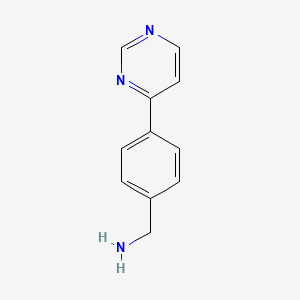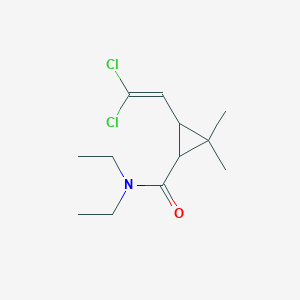
1-Amino-5-bromo-2,2-dimethylindane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-5-bromo-2,2-dimethylindane is an organic compound with the molecular formula C₁₁H₁₄BrN and a molecular weight of 240.14 g/mol This compound is characterized by the presence of an amino group and a bromine atom attached to a dimethylindane skeleton
Preparation Methods
The synthesis of 1-Amino-5-bromo-2,2-dimethylindane typically involves multi-step organic reactions. One common method is the bromination of 2,2-dimethylindane followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine source for the amination step . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Amino-5-bromo-2,2-dimethylindane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-5-bromo-2,2-dimethylindane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of biological pathways and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-5-bromo-2,2-dimethylindane involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds to 1-Amino-5-bromo-2,2-dimethylindane include:
1-Amino-2,2-dimethylindane: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2,2-dimethylindane:
1-Amino-5-chloro-2,2-dimethylindane: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
5-bromo-2,2-dimethyl-1,3-dihydroinden-1-amine |
InChI |
InChI=1S/C11H14BrN/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5,10H,6,13H2,1-2H3 |
InChI Key |
XKCJHQVXVWDKME-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C1N)C=CC(=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one;dihydrochloride](/img/structure/B12284723.png)



![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)

![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)


